(E)-hept-2-enoyl chloride

Physical Chemistry Separation Science Process Chemistry

(E)-Hept-2-enoyl chloride (CAS 76875-23-5, also known as trans-2-heptenoyl chloride) is an α,β-unsaturated acyl chloride with the molecular formula C7H11ClO and a molecular weight of 146.61 g/mol. Its structure features an (E)-configured C2–C3 double bond conjugated to the carbonyl chloride moiety , enabling dual reactivity: direct acylation at the carbonyl carbon and conjugate (Michael) addition at the β-position.

Molecular Formula C7H11ClO
Molecular Weight 146.61
CAS No. 76875-23-5
Cat. No. B2359755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-hept-2-enoyl chloride
CAS76875-23-5
Molecular FormulaC7H11ClO
Molecular Weight146.61
Structural Identifiers
SMILESCCCCC=CC(=O)Cl
InChIInChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3/b6-5+
InChIKeyREDBNPUNYZYECN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Hept-2-enoyl Chloride (CAS 76875-23-5): α,β-Unsaturated Acyl Chloride for Conjugate Addition and Stereodefined Synthesis


(E)-Hept-2-enoyl chloride (CAS 76875-23-5, also known as trans-2-heptenoyl chloride) is an α,β-unsaturated acyl chloride with the molecular formula C7H11ClO and a molecular weight of 146.61 g/mol . Its structure features an (E)-configured C2–C3 double bond conjugated to the carbonyl chloride moiety , enabling dual reactivity: direct acylation at the carbonyl carbon and conjugate (Michael) addition at the β-position . The compound is a colorless liquid with a predicted density of 1.002 ± 0.06 g/cm³ and a boiling point of 59–60 °C at 6 Torr (reduced pressure) [1]. As a commercial-grade intermediate, it is typically supplied at ≥95% purity and is intended exclusively for research and development applications in organic synthesis .

Why Heptanoyl Chloride (CAS 2528-61-2) Cannot Substitute for (E)-Hept-2-enoyl Chloride (CAS 76875-23-5) in Conjugate Addition Workflows


Although heptanoyl chloride (CAS 2528-61-2) shares the same C7 carbon backbone with (E)-hept-2-enoyl chloride [1], the absence of the α,β-unsaturation in the saturated analog fundamentally alters the accessible reaction space. Heptanoyl chloride is confined to nucleophilic acyl substitution exclusively at the carbonyl carbon, whereas (E)-hept-2-enoyl chloride, by virtue of its conjugated (E)-configured double bond, permits an orthogonal second electrophilic site at the β-position for nucleophilic conjugate addition . Furthermore, the boiling point of (E)-hept-2-enoyl chloride is 59–60 °C at 6 Torr, compared to 173 °C at atmospheric pressure for heptanoyl chloride , a difference that directly impacts downstream purification workflows and solvent compatibility under reduced pressure conditions. Generic substitution with the saturated analog would eliminate the capacity for conjugate addition and require re-optimization of reaction and purification protocols, underscoring the necessity for the specific α,β-unsaturated acyl chloride reagent.

Comparative Evidence for (E)-Hept-2-enoyl Chloride: Boiling Point, Molecular Weight, Reactivity, Purity, and Stereoselectivity Differentiation


Boiling Point Differentiation: (E)-Hept-2-enoyl Chloride (59–60 °C at 6 Torr) vs. Heptanoyl Chloride (173 °C at 760 mmHg)

(E)-Hept-2-enoyl chloride exhibits a boiling point of 59–60 °C at a reduced pressure of 6 Torr . In contrast, the saturated analog heptanoyl chloride boils at 173 °C at atmospheric pressure (760 mmHg) . The approximately 113 °C lower boiling temperature of the α,β-unsaturated compound (under reduced pressure conditions) translates to reduced thermal stress during distillative purification, which is particularly advantageous for downstream processing of thermally sensitive conjugate adducts or complex intermediates. This difference also alters solvent compatibility in vacuum-driven purification workflows.

Physical Chemistry Separation Science Process Chemistry

Molecular Weight Differentiation: (E)-Hept-2-enoyl Chloride (146.61 g/mol) vs. Heptanoyl Chloride (148.63 g/mol)

(E)-Hept-2-enoyl chloride has a molecular weight of 146.61 g/mol [1], derived from its C7H11ClO molecular formula containing one degree of unsaturation. The saturated comparator heptanoyl chloride has a molecular weight of 148.63 g/mol [2], corresponding to C7H13ClO. The ~2 g/mol mass difference, while small, produces distinct m/z signals in LC-MS and GC-MS analyses: the α,β-unsaturated compound yields an [M+H]⁺ of approximately 147.07, whereas the saturated analog yields ~149.09. This differential mass signature enables unambiguous identification and purity assessment of reaction intermediates and final products, reducing the risk of mischaracterization in synthetic workflows where both saturated and unsaturated acyl chlorides may be present as potential impurities or byproducts.

Analytical Chemistry LC-MS Method Development Quality Control

Reactivity Differentiation: α,β-Unsaturated Acyl Chloride Enables Conjugate Addition, Saturated Analog Cannot

(E)-Hept-2-enoyl chloride contains a conjugated (E)-configured C2–C3 double bond adjacent to the carbonyl chloride functional group . This structural feature endows the compound with dual electrophilic reactivity: nucleophiles may attack at the carbonyl carbon to yield α,β-unsaturated amides or esters (direct acylation), or alternatively undergo conjugate addition at the β-carbon to afford β-substituted saturated acyl chlorides . The saturated comparator heptanoyl chloride lacks this conjugated π-system and is restricted exclusively to nucleophilic acyl substitution at the carbonyl carbon. This functional divergence means that (E)-hept-2-enoyl chloride can serve as a Michael acceptor in tandem with its acylation capacity, enabling one-pot, multi-step transformations that are structurally inaccessible with the saturated analog.

Organic Synthesis Michael Addition Dual Electrophile Reactivity

Commercial Purity Benchmarking: ≥95% Purity Specification for (E)-Hept-2-enoyl Chloride

Commercial suppliers of (E)-hept-2-enoyl chloride (CAS 76875-23-5) specify a minimum purity of 95% for research-grade material . This purity level provides a verifiable procurement benchmark for reproducible synthetic outcomes. While the saturated analog heptanoyl chloride is also available at ≥97–98% purity from commercial sources, the 95% specification for (E)-hept-2-enoyl chloride represents a fit-for-purpose standard for α,β-unsaturated acyl chloride reagents, where the presence of stereoisomeric impurities (e.g., (Z)-isomer) or hydrolysis byproducts (the corresponding α,β-unsaturated carboxylic acid) may impact reaction stereoselectivity. Procurement decisions should therefore prioritize suppliers providing certificate of analysis (CoA) documentation confirming ≥95% purity and (E)-stereochemical integrity.

Quality Control Reagent Purity Procurement Specification

Stereochemical Fidelity: (E)-Configuration Defined Geometry for Stereoselective Synthesis

(E)-Hept-2-enoyl chloride is specified with a defined (E)-stereochemical configuration of the C2–C3 double bond . This contrasts with hept-5-enoyl chloride (CAS 74132-58-4), an isomeric C7 α,β-unsaturated acyl chloride where the double bond resides at the C5–C6 position, remote from the carbonyl group and not conjugated [1]. The (E)-configured conjugation in (E)-hept-2-enoyl chloride enables stereodefined conjugate addition reactions where the stereochemical outcome at the β-position is influenced by the fixed trans geometry of the starting alkene. The non-conjugated isomer hept-5-enoyl chloride lacks both the (E)-specification and the capacity for conjugate addition, demonstrating that stereochemical and positional isomer identity—not merely molecular formula—determines the accessible synthetic pathways.

Stereoselective Synthesis Alkene Geometry Chiral Building Blocks

Validated Application Scenarios for (E)-Hept-2-enoyl Chloride (CAS 76875-23-5) in Stereoselective and Conjugate Synthesis


Synthesis of α,β-Unsaturated Amides and Esters via Direct Acylation

(E)-Hept-2-enoyl chloride reacts with amines or alcohols under standard acylation conditions to yield (E)-configured α,β-unsaturated amides or esters while preserving the alkene geometry . This application leverages the compound's defined (E)-stereochemistry at the C2–C3 position. The retained α,β-unsaturation in the product enables subsequent conjugate addition steps, making the resulting amides and esters versatile intermediates for multi-step synthesis. The lower boiling point of (E)-hept-2-enoyl chloride (59–60 °C at 6 Torr) facilitates removal of excess reagent under reduced pressure without thermal degradation of sensitive products .

Conjugate (Michael) Addition at the β-Carbon for β-Functionalized Building Blocks

Nucleophiles such as thiols, amines, or stabilized carbanions undergo conjugate addition to the β-carbon of (E)-hept-2-enoyl chloride, yielding β-substituted saturated acyl chloride intermediates . This reactivity is enabled exclusively by the conjugated (E)-configured C2–C3 double bond. The resulting β-functionalized acyl chlorides serve as advanced intermediates for further transformations, including hydrolysis to β-substituted carboxylic acids, amidation to β-functionalized amides, or reduction to β-substituted alcohols. Procurement of (E)-hept-2-enoyl chloride rather than saturated heptanoyl chloride is required for access to this reaction manifold.

Stereodefined Intermediate for Chiral Auxiliary and Asymmetric Synthesis Workflows

The defined (E)-configuration of (E)-hept-2-enoyl chloride provides a stereochemically pure starting point for asymmetric transformations . When reacted with chiral nucleophiles (e.g., Evans oxazolidinones or chiral amines), the fixed trans geometry of the alkene influences the diastereoselectivity of subsequent conjugate addition or cycloaddition steps. This stereochemical fidelity contrasts with non-conjugated isomers such as hept-5-enoyl chloride, which lacks the (E)-specification and the α,β-conjugation required for stereodefined conjugate addition . The ~2 g/mol molecular weight differential from saturated analogs further enables LC-MS tracking of stereochemical integrity throughout multi-step sequences [1].

Building Block for Carotenoid and Natural Product Synthesis

(E)-Hept-2-enoyl chloride has been documented as a building block in the synthesis of carotenoids, which are organic pigments found in plants, algae, and photosynthetic bacteria . In such applications, the (E)-configured α,β-unsaturated acyl chloride serves as a precursor for constructing extended conjugated polyene systems through iterative chain elongation strategies. The compound's defined alkene geometry and dual electrophilic reactivity (carbonyl acylation and β-conjugate addition) provide the structural and functional versatility required for assembling complex isoprenoid-derived scaffolds.

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